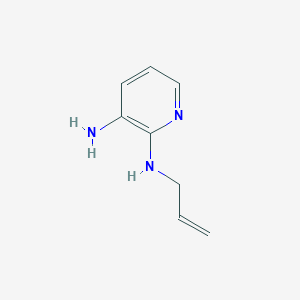

N2-Allyl-2,3-pyridinediamine

Overview

Description

N2-Allyl-2,3-pyridinediamine is an important bioactive molecule with a molecular formula of C8H11N3 and a molecular weight of 149.19 g/mol . It has garnered significant attention due to its potential applications in various fields.

Synthesis Analysis

The synthesis of pyridines from allyl amines and alkynes involves sequential Cu(II)-promoted dehydrogenation of the allylamine and Rh(III)-catalyzed N-annulation of the resulting α,β-unsaturated imine and alkyne . This methodology has been developed for the synthesis of pyridines .Molecular Structure Analysis

The molecular structure of N2-Allyl-2,3-pyridinediamine consists of a pyridine ring with two amine groups and an allyl group attached .Scientific Research Applications

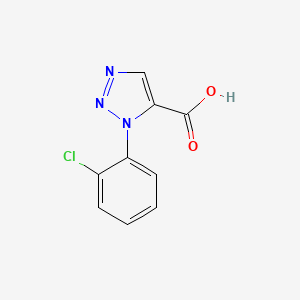

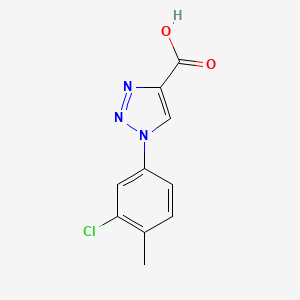

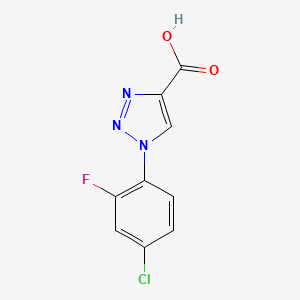

Biochemistry: Synthesis of N2-Allyl-Substituted 1,2,3-Triazoles

N2-Allyl-2,3-pyridinediamine is utilized in the synthesis of N2-allyl-substituted 1,2,3-triazoles, which are important in biochemistry for their stability and potential biological activities . The process involves the allylation of NH-1,2,3-triazoles with allenamides, mediated by N-iodosuccinimide, leading to compounds that could have significant implications in drug design and development.

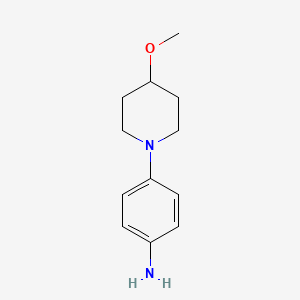

Pharmaceuticals: Pyridopyrimidine Derivatives

In pharmaceutical research, N2-Allyl-2,3-pyridinediamine is a precursor in the synthesis of pyridopyrimidine derivatives . These compounds are of great interest due to their presence in various drugs and their therapeutic potential. The pyridopyrimidine moiety, in particular, has been studied for its role in the development of new therapies.

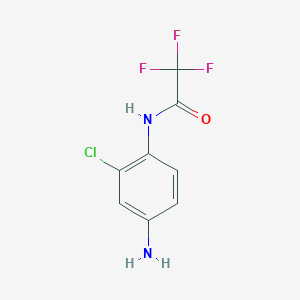

Organic Synthesis: Alkylation of Pyridines

The compound plays a role in the alkylation of pyridines, a fundamental reaction in organic synthesis . This process is crucial for creating a broad range of complex molecules, including antimalarial, antimicrobial, and fungicidal agents, showcasing the versatility of N2-Allyl-2,3-pyridinediamine in contributing to the synthesis of biologically relevant compounds.

Environmental Science: Analytical Reagent

N2-Allyl-2,3-pyridinediamine serves as an analytical reagent in environmental science . It can be used in the detection and quantification of various environmental pollutants, aiding in the assessment of environmental health and the development of remediation strategies.

Material Science: Synthesis of Stable Triazoles

In material science, the compound is used to synthesize stable triazoles, which are valuable in developing new materials with enhanced properties . These materials can be applied in various industries, from electronics to pharmaceuticals, due to their stability and functional versatility.

Life Science Research: Chromatography and Mass Spectrometry

Lastly, N2-Allyl-2,3-pyridinediamine finds application in life science research, particularly in chromatography and mass spectrometry . It can be used as a standard or a reagent in the analysis of biological samples, playing a critical role in the identification and quantification of biomolecules.

Safety And Hazards

The safety data sheet for a related compound, 2,3-Diaminopyridine, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

2-N-prop-2-enylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-5-10-8-7(9)4-3-6-11-8/h2-4,6H,1,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEWIVCSXLXNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Allyl-2,3-pyridinediamine | |

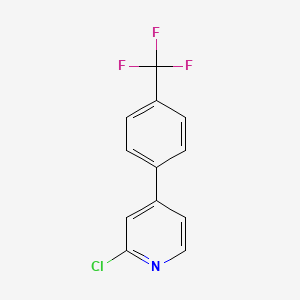

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)

![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)

![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)